tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

PROTAC LRRK2 degradation Linker stereochemistry

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS 917342-29-1) is a Boc-protected trans-1,4-disubstituted cyclohexane building block with molecular formula C13H25NO3 and molecular weight 243.34 g/mol. The compound features a primary alcohol tethered via a two-carbon spacer to the cyclohexyl ring, opposite a Boc-protected amine in the trans configuration.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 917342-29-1
Cat. No. B106574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
CAS917342-29-1
Synonyms2-[trans-4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethanol;  tert-Butyl [trans-4-(2-Hydroxyethyl)cyclohexyl]carbamate;  trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]ethanol;  N-[trans-4-(2-Hydroxyethyl)cyclohexyl]-carbamic Acid 1,1-Dimethylethyl E
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CCO
InChIInChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)
InChIKeyKTNFSGIXLVLQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS 917342-29-1): Physicochemical and Functional Baseline for Procurement Evaluation


tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS 917342-29-1) is a Boc-protected trans-1,4-disubstituted cyclohexane building block with molecular formula C13H25NO3 and molecular weight 243.34 g/mol [1]. The compound features a primary alcohol tethered via a two-carbon spacer to the cyclohexyl ring, opposite a Boc-protected amine in the trans configuration. Key computed properties include XLogP3 2.1, pKa 12.56 ± 0.40 (predicted), two hydrogen bond donors, three hydrogen bond acceptors, five rotatable bonds, and topological polar surface area 58.56 Ų [1][2]. Commercial sources routinely offer purities ranging from 97% (GC) to 99.75% . The compound is classified as a PROTAC linker as well as a key pharmaceutical intermediate, most notably in the synthesis of the antipsychotic cariprazine and quinolinone antibacterials .

Why tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Cannot Be Substituted by Its Closest Analogs Without Rigorous Requalification


Despite a common N-Boc-trans-cyclohexyl scaffold shared among several commercially available building blocks, even seemingly conservative substitutions—cis for trans stereochemistry, hydroxymethyl or hydroxypropyl for hydroxyethyl spacer length, or Cbz/Fmoc for Boc protection—introduce quantifiable differences in conformational rigidity, linker geometry, deprotection orthogonality, and target degradation cooperativity that directly affect downstream synthetic efficiency and pharmacological outcomes. In the context of PROTAC linker design, a single stereochemical inversion from trans to cis converts a highly cooperative degrader (DC50 15–72 nM) into an inactive compound [1][2]. For GMP pharmaceutical intermediate supply, the trans:cis stereochemical purity requirement for cariprazine synthesis is ≥99.9:0.1, making cis-contaminated lots unsuitable [3]. Substitution with alternative protecting groups alters deprotection conditions (acidic vs. hydrogenolytic vs. basic), which may be incompatible with acid-sensitive or reduction-sensitive downstream intermediates . These evidence dimensions collectively demonstrate that generic substitution without side-by-side experimental requalification carries unacceptable risk of synthetic failure or regulatory non-compliance.

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


PROTAC Degradation Cooperativity: Trans-Cyclohexyl Linker Enables Degradation Activity Where the Cis Analog Is Completely Inactive

In a direct molecular matched-pair comparison within the LRRK2-targeting PROTAC XL01126 series, the trans-cyclohexyl linker-containing PROTAC (XL01126) exhibited potent, cooperative degradation of LRRK2 across three cell types, whereas the cis-cyclohexyl analog (cis-XL01126) showed no significant degradation (NDO) under identical conditions [1][2]. High-resolution co-crystal structures revealed that the trans linker adopts a rigid 'stick-out' conformation favoring ternary complex formation, while the cis linker collapses into a folded-back conformation featuring intramolecular contacts and long-range VHL interactions that abrogate productive ternary complex geometry [1]. The trans compound demonstrated consistently weaker binary VHL-binding affinity than cis across the entire matched-pair series [1].

PROTAC LRRK2 degradation Linker stereochemistry

Cariprazine Intermediate Stereochemical Purity: Pharmaceutical Specification Requires ≥99.9% Trans Isomer, Excluding Cis-Contaminated Batches

In the industrial synthesis of the antipsychotic drug cariprazine, regulatory pharmaceutical standards mandate that the finished product trans:cis isomer ratio must be ≥99.9:0.1 [1]. Conventional Horner–Wadsworth–Emmons-based routes to the intermediate trans-4-amino-cyclohexyl acetate yield a cis:trans ratio of approximately 3:7 (i.e., ~30% cis contamination), which is pharmacopoeially unacceptable without additional purification [1]. The Boc-protected trans-4-(2-hydroxyethyl)cyclohexylcarbamate (CAS 917342-29-1) serves as a direct precursor in validated cariprazine synthetic routes, and its stereochemical integrity is preserved through subsequent transformations . Commercial suppliers of CAS 917342-29-1 typically provide the trans isomer at ≥97% purity by GC, with the cis isomer (CAS 1069120-19-9) sold separately at lower typical purity (≥95%) .

Cariprazine Pharmaceutical intermediate Stereochemical purity

Protecting Group Orthogonality: Boc Enables Acidolysis While Cbz and Fmoc Require Hydrogenolysis or Base, Dictating Route Compatibility

The N-Boc protecting group on CAS 917342-29-1 is cleaved under acidic conditions (typically 20–50% TFA in CH₂Cl₂), whereas the analogous Cbz-protected compound (CAS 2098128-78-8) requires catalytic hydrogenation (H₂, Pd/C), and an Fmoc-protected analog would require basic conditions (20% piperidine in DMF) [1]. This orthogonality has direct consequences: acid-sensitive functional groups (e.g., acetals, silyl ethers, tert-butyl esters) present in a synthetic sequence preclude Boc usage but may be compatible with Cbz hydrogenolysis; conversely, alkene- or benzyl-containing substrates that are sensitive to hydrogenation preclude Cbz but may tolerate Boc acidolysis. The Boc group offers the additional advantage of generating volatile byproducts (CO₂ and isobutylene) upon deprotection, simplifying workup compared to Cbz (toluene byproduct) or Fmoc (dibenzofulvene scavenging required) [1].

Protecting group strategy Orthogonal deprotection Synthetic route design

Linker Length and Physicochemical Profile: Hydroxyethyl Spacer Balances Solubility, Conformational Flexibility, and Synthetic Tractability Relative to Hydroxymethyl and Hydroxypropyl Analogs

The hydroxyethyl spacer (two methylene units) in CAS 917342-29-1 provides an intermediate balance of hydrophilicity, conformational degrees of freedom, and molecular weight compared to the one-carbon hydroxymethyl analog (CAS 239074-29-4, MW 229.32, LogP ~1.66) and the three-carbon hydroxypropyl analog (CAS 1212142-46-5, MW 257.37, LogP ~2.18) [1][2]. The target compound has a computed XLogP3 of 2.1, 5 rotatable bonds, and TPSA of 58.56 Ų, placing it near the center of the oral druggability space (Lipinski rule of 5 compliant) [1]. In PROTAC linker applications, the two-carbon spacer length of the trans-hydroxyethyl moiety has been crystallographically validated to support productive ternary complex geometry in the XL01126 series, whereas shorter or longer spacers would require de novo optimization [3].

Linker design Physicochemical properties Conformational flexibility

Commercial Purity Tiering: Ultra-High Purity Grade (99.75%) Available for PROTAC and Pharmacological Studies Versus Standard 97% for Bulk Intermediate Use

Multiple commercial suppliers offer CAS 917342-29-1 at differentiated purity tiers: a standard ≥97% (GC) grade suitable for bulk intermediate synthesis, and an ultra-high purity 99.75% reference grade specifically marketed for PROTAC synthesis and pharmacological studies . The cis isomer (CAS 1069120-19-9) is typically offered at lower purity (≥95%), reflecting the greater synthetic challenge in accessing the pure cis diastereomer . The trans hydroxymethyl analog (CAS 239074-29-4) is available at 98% purity (Sigma-Aldrich), and the trans hydroxypropyl analog (CAS 1212142-46-5) at 98% purity (MolCore) . Batch-specific analytical data including NMR, HPLC, and GC are provided by major suppliers (e.g., Bidepharm) .

Purity specification PROTAC linker Analytical quality

Procurement-Driven Application Scenarios for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS 917342-29-1)


PROTAC Linker Design Requiring a Rigid, Conformationally Defined Trans-Cyclohexyl Spacer for Ternary Complex Cooperativity

For PROTAC programs where linker stereochemistry determines degradation cooperativity, CAS 917342-29-1 provides a crystallographically validated trans-cyclohexyl spacer that adopts a rigid 'stick-out' conformation enabling productive ternary complex formation [1]. The quantitative evidence demonstrates that the trans linker yields DC50 values of 15–72 nM with 82–90% Dmax for LRRK2 degradation, whereas the cis analog is completely inactive (NDO) [2]. Procurement of the ≥99.75% purity grade (MedChemExpress HY-78609) is recommended for SAR studies where trace cis contamination (<0.25%) may confound activity interpretation. The two-carbon hydroxyethyl chain provides a validated spacer length for VHL-recruiting PROTACs, with co-crystal structures confirming favorable linker geometry [1].

Cariprazine and trans-Cyclohexyl-Containing API Intermediate Manufacturing

CAS 917342-29-1 serves as a direct Boc-protected intermediate in validated synthetic routes to cariprazine, an FDA-approved antipsychotic, and related trans-cyclohexyl-containing APIs . Pharmaceutical specifications mandate trans:cis ≥ 99.9:0.1 for the final intermediate [3]. Procurement should prioritize suppliers providing batch-specific stereochemical purity certificates (NMR or chiral HPLC). The standard 97% purity grade is suitable for pilot-scale synthesis; the Boc protecting group can be subsequently removed under standard TFA conditions compatible with downstream transformations.

Quinolinone Antibacterial Agent Synthesis for Multidrug-Resistant Infection Programs

Multiple authoritative sources identify CAS 917342-29-1 as a key building block for the synthesis of quinolinone derivatives and their analogs targeting multidrug-resistant bacterial infections . The trans stereochemistry is essential for correct spatial presentation of the pharmacophore. For medicinal chemistry hit-to-lead campaigns requiring rapid analog generation, the standard 97% purity grade from bulk suppliers (ChemImpex, Bidepharm, AKSci) provides a cost-effective starting material with batch-specific QC documentation available .

JAK1-Selective Inhibitor and Kinase Degrader Probe Development

The trans-4-(2-hydroxyethyl)cyclohexyl scaffold has been employed in the structure-based design of C-2 hydroxyethyl imidazopyrrolopyridines as potent and selective JAK1 inhibitors with favorable physicochemical properties [4]. The hydroxyethyl alcohol handle enables further functionalization (e.g., mesylation, tosylation, or direct coupling) while the Boc-protected amine allows orthogonal late-stage diversification after acidic deprotection. For probe development requiring high chemical homogeneity, procurement of the 99.75% reference grade is recommended to minimize impurity-driven artifacts in biochemical and cellular selectivity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.